molecular formula C11H12ClNO2 B3179316 (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol CAS No. 130115-66-1

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol

Cat. No.: B3179316
CAS No.: 130115-66-1
M. Wt: 225.67 g/mol
InChI Key: FDOWCWRAWYJULF-UHFFFAOYSA-N
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Description

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol is a compound known for its β-adrenolytic activity It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol involves several steps. One common method includes the reaction of 1H-indol-4-ol with epichlorohydrin under basic conditions to form the intermediate 1-chloro-3-(1H-indol-4-yloxy)propan-2-ol. This intermediate is then subjected to further reactions to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives.

Scientific Research Applications

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly its β-adrenolytic activity.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol involves its interaction with β-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions like hypertension and arrhythmias.

Comparison with Similar Compounds

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol can be compared with other β-adrenolytic compounds such as:

    Propranolol: A non-selective β-blocker used in the treatment of hypertension and anxiety.

    Atenolol: A selective β1 receptor blocker used to treat cardiovascular diseases.

    Carvedilol: A non-selective β-blocker with additional α1-blocking activity, used in the treatment of heart failure and hypertension. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other β-adrenolytic compounds.

Properties

IUPAC Name

1-chloro-3-(1H-indol-4-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-8(14)7-15-11-3-1-2-10-9(11)4-5-13-10/h1-5,8,13-14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOWCWRAWYJULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130115-66-1
Record name 1-Chloro-3-(1H-indol-4-yloxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLORO-3-(1H-INDOL-4-YLOXY)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F425D7CYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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